3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one
Description
3a,4,5,6,7,8-Hexahydro-2H-pyrazolo[3,4-d]azepin-3-one is a bicyclic heterocyclic compound consisting of a pyrazole ring fused to a partially saturated azepine (7-membered nitrogen-containing ring) with a ketone group at position 2. The hexahydro designation indicates that six hydrogen atoms are added to the azepine ring, resulting in partial saturation.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one |
InChI |
InChI=1S/C7H11N3O/c11-7-5-1-3-8-4-2-6(5)9-10-7/h5,8H,1-4H2,(H,10,11) |
InChI Key |
BVTGDDGBPNDKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=NNC(=O)C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
Research has indicated that derivatives of pyrazolo compounds exhibit neurotropic activity, which may enhance neuronal repair following nerve injuries. The potential for these compounds to promote neurite outgrowth has been explored using various neuronal models, suggesting applications in treating conditions like polyneuropathy and spinal cord injuries .
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo derivatives possess antimicrobial properties against a range of bacteria and fungi. For instance, compounds synthesized from pyrazolo frameworks have shown effectiveness against Gram-positive and Gram-negative microorganisms such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.
Antioxidant Properties
Research into the antioxidant capabilities of pyrazolo compounds indicates moderate activity. For example, one study reported an IC50 value of 194.06 ± 7.88 µg/mL for a related compound in DPPH assays, highlighting its potential use in formulations aimed at combating oxidative stress .
Synthetic Applications
The synthesis of 3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one can be achieved through various methods involving cyclization reactions. These synthetic pathways are crucial for producing this compound and its derivatives for further research and development.
Table 1: Synthetic Methods Overview
Case Study 1: Neurotropic Activity
A study focused on the neurotropic effects of methylene-cycloalkylacetate derivatives found that certain pyrazolo compounds promoted significant neurite outgrowth in neuronal cultures. This suggests their potential therapeutic application in neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial properties of various synthesized pyrazolo compounds, several showed potent activity against pathogenic bacteria and fungi. These findings support the development of new antimicrobial therapies derived from pyrazolo structures .
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one and related fused pyrazole derivatives:
Key Observations:
Ring Size and Flexibility :
- The azepine ring in the target compound introduces conformational flexibility compared to fully aromatic six-membered rings (e.g., pyrimidine, pyridazine). This may reduce binding affinity to kinases requiring planar scaffolds (e.g., EGFR inhibitors like erlotinib) but enhance interactions with flexible targets .
- Pyrazolo[3,4-d]pyrimidines and pyridazines are structurally analogous to purines, enabling mimicry of nucleotide interactions .
Solubility and Pharmacokinetics :
- Pyrazolo[3,4-d]pyrimidines exhibit poor aqueous solubility, necessitating formulation strategies like liposomal encapsulation . The azepine derivative’s partial saturation may further reduce solubility due to increased lipophilicity, though the ketone group could mitigate this via hydrogen bonding.
Synthetic Accessibility :
- Pyrazolo[3,4-d]pyrimidines are synthesized efficiently via one-flask methods using Vilsmeier reagents and amines . In contrast, azepine-containing analogs likely require more complex cyclization steps, as seen in azepine-pyrrole hybrids .
Biological Targets :
- Pyrazolo[3,4-d]pyridazines inhibit ZIKV protease , while pyrazolo[3,4-d]pyrimidines target kinases (e.g., CDK, EGFR) . The azepine derivative’s activity remains unexplored but may align with these mechanisms if functional groups are conserved.
Biological Activity
3a,4,5,6,7,8-Hexahydro-2H-pyrazolo[3,4-d]azepin-3-one (CAS No. 732184-56-4) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C7H11N3O
- Molecular Weight : 153.18 g/mol
- Density : 1.53 g/cm³ (predicted)
- pKa : 12.50 (predicted)
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazolo derivatives, including those related to 3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one. Notably:
- Inhibition of Cancer Cell Lines : Compounds with similar pyrazolo scaffolds have demonstrated significant inhibitory effects against various cancer cell lines. For instance, a related compound exhibited an IC50 of 2.24 µM against A549 lung cancer cells compared to doxorubicin's IC50 of 9.20 µM .
- Mechanism of Action : Flow cytometric analysis has shown that these compounds can induce apoptosis in cancer cells at low micromolar concentrations . This suggests that the pyrazolo[3,4-d]azepin scaffold may play a crucial role in mediating anticancer effects.
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Targeting Bacterial Infections : Pyrazolo derivatives have been assessed for their activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. These compounds have shown promising results in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo derivatives is often influenced by their structural modifications:
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 1a | Pyrazolo[3,4-d]pyrimidine | 2.24 | Anticancer (A549) |
| 1d | Modified Pyrazolo | 1.74 | Anticancer (MCF-7) |
| 12b | EGFR Inhibitor | 0.016 | Anticancer (EGFR WT) |
This table summarizes key findings from various studies that highlight how modifications to the pyrazolo structure can enhance its biological activity.
Case Studies
- Antitumor Efficacy : A study involving pyrazolo[3,4-d]pyrimidine derivatives found that certain compounds significantly reduced tumor volumes in vivo by inhibiting specific kinases associated with cancer progression .
- Antimicrobial Evaluation : Another investigation into pyrazolo derivatives showed that specific compounds could effectively inhibit bacterial growth when tested alongside standard antibiotics like ampicillin .
Q & A
Basic: What are the optimal synthetic routes for 3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one?
Methodological Answer:
The synthesis of pyrazolo-azepinone derivatives typically involves cyclization reactions and functional group modifications. For example:
- Step 1: Start with a pyrazole precursor and introduce azepinone rings via nucleophilic substitution or condensation reactions . Solvents like dry acetonitrile or dichloromethane are critical for controlling reaction kinetics .
- Step 2: Use alkyl/aryl halides or isocyanates to functionalize the core structure. For instance, reacting intermediates with substituted benzoyl chlorides in dry benzene can yield ester derivatives .
- Step 3: Purify via recrystallization (e.g., using acetonitrile) to isolate the target compound.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Alkyl halide | Dry acetonitrile | Reflux | 65–75 | |
| Aryl isocyanate | Dichloromethane | RT | 70–80 | |
| Substituted benzoyl chloride | Dry benzene | 80°C | 60–70 |
Basic: How can spectroscopic methods (IR, NMR) confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy: Identify characteristic peaks for the pyrazolo-azepinone core, such as:
- 1H NMR: Key signals include:
- 13C NMR: Confirm carbonyl carbons at δ 170–180 ppm and aromatic carbons at δ 110–150 ppm .
Note: Always compare with literature data for analogous compounds to resolve ambiguities .
Advanced: How to design experiments to evaluate the compound’s pharmacological activity?
Methodological Answer:
Adopt a split-plot randomized block design to minimize variability:
- Primary factors: Test multiple concentrations/doses of the compound.
- Secondary factors: Include control groups (e.g., vehicle or known inhibitors).
- Replicates: Use ≥4 replicates per group, with 5–10 samples per replicate to ensure statistical power .
- Assays: Measure IC50 values in enzyme inhibition studies or cell viability assays (e.g., MTT).
Table 2: Example Experimental Design for Bioactivity Screening
| Factor | Levels | Measurement Endpoint |
|---|---|---|
| Concentration | 0.1 µM, 1 µM, 10 µM, 100 µM | % Inhibition |
| Exposure time | 24 h, 48 h, 72 h | Cell viability |
| Positive control | Reference inhibitor (e.g., DMSO) | Baseline activity |
Advanced: How to resolve contradictions in conformational analysis using NMR data?
Methodological Answer:
- Variable Temperature (VT) NMR: Perform experiments at temperatures ranging from 25°C to −40°C to slow dynamic processes and resolve overlapping peaks for different conformers .
- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts for proposed conformers and compare with experimental data.
- 2D NMR Techniques: Employ NOESY or ROESY to detect spatial proximity of protons in rigid structures .
Example Workflow:
Collect VT-NMR data.
Compare experimental shifts with DFT predictions (e.g., using Gaussian 16).
Validate via NOESY cross-peaks indicating fixed ring conformations.
Safety: What protocols ensure safe handling and disposal of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts.
- Waste Disposal: Segregate organic waste containing the compound and consult licensed hazardous waste contractors for incineration .
Advanced: How to analyze structure-activity relationships (SAR) for pyrazolo-azepinone derivatives?
Methodological Answer:
- Synthetic Modifications: Introduce substituents (e.g., halogens, alkyl chains) at the pyrazole or azepinone positions and test bioactivity .
- QSAR Modeling: Use software like MOE or Schrödinger to correlate electronic (e.g., LogP, PSA) and steric parameters with activity data .
- Crystallography: Obtain X-ray structures to identify key binding motifs (e.g., hydrogen bonds with target proteins) .
Table 3: Example SAR Data for Analogous Compounds
| Substituent Position | Bioactivity (IC50, nM) | LogP | PSA (Ų) |
|---|---|---|---|
| R1 = Cl | 12.3 ± 1.2 | 2.1 | 65.7 |
| R2 = OCH3 | 45.6 ± 3.8 | 1.8 | 78.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
